

Comparative study of 1,3-Benzoxazol-6-ol with other benzoxazole isomers

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Compound of Interest

Compound Name: 1,3-Benzoxazol-6-ol

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A Comparative Study of 1,3-Benzoxazol-6-ol and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1,3-Benzoxazol-6-ol** and its positional isomers: 1,3-Benzoxazol-4-ol, 1,3-Benzoxazol-5-ol, and 1,3-Benzoxazol-7-ol. While direct comparative experimental studies on these specific isomers are limited in published literature, this document compiles available data and outlines experimental protocols to facilitate their evaluation. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} The position of the hydroxyl group on the benzoxazole ring is expected to significantly influence the physicochemical properties and biological efficacy of these isomers.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **1,3-Benzoxazol-6-ol** and its isomers is presented in Table 1. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.

Table 1: Physicochemical Properties of Hydroxybenzoxazole Isomers

Property	1,3-Benzoxazol-4-ol	1,3-Benzoxazol-5-ol	1,3-Benzoxazol-6-ol	1,3-Benzoxazol-7-ol
Molecular Formula	C ₇ H ₅ NO ₂			
Molecular Weight	135.12 g/mol [5]	135.12 g/mol [6]	135.12 g/mol	135.12 g/mol [7]
CAS Number	89590-22-7[5]	180716-28-3[6]	16213-90-2	Not Available
Predicted LogP	1.53[5]	1.2	Not Available	1.4[7]
Topological Polar Surface Area (TPSA)	46.26 Å ² [5]	46.3 Å ² [6]	Not Available	46.3 Å ² [7]
Hydrogen Bond Donors	1[5]	1[6]	1	1[7]
Hydrogen Bond Acceptors	3[5]	3[6]	3	3[7]

Biological Activity: A Comparative Overview

Benzoxazole derivatives are known to exert their biological effects through various mechanisms, including enzyme inhibition and modulation of signaling pathways.[1] The differential positioning of the hydroxyl group in the four isomers can lead to distinct interactions with biological targets, resulting in varied potency and selectivity.

Anticancer Activity

Substituted benzoxazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The anticancer mechanism is often attributed to the inhibition of key signaling pathways involved in cancer progression.[1] A comparative assessment of the cytotoxicity of the hydroxybenzoxazole isomers is crucial to identify the most potent and selective candidate.

Antimicrobial Activity

The benzoxazole nucleus is a common feature in many antimicrobial agents.^{[8][9]} The antimicrobial efficacy of the hydroxybenzoxazole isomers against a panel of pathogenic bacteria and fungi would reveal the impact of the hydroxyl group's position on this activity.

Anti-inflammatory Activity

Certain benzoxazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.^[2] Evaluating the ability of each isomer to modulate inflammatory responses in cellular models is essential to determine their potential as anti-inflammatory agents.

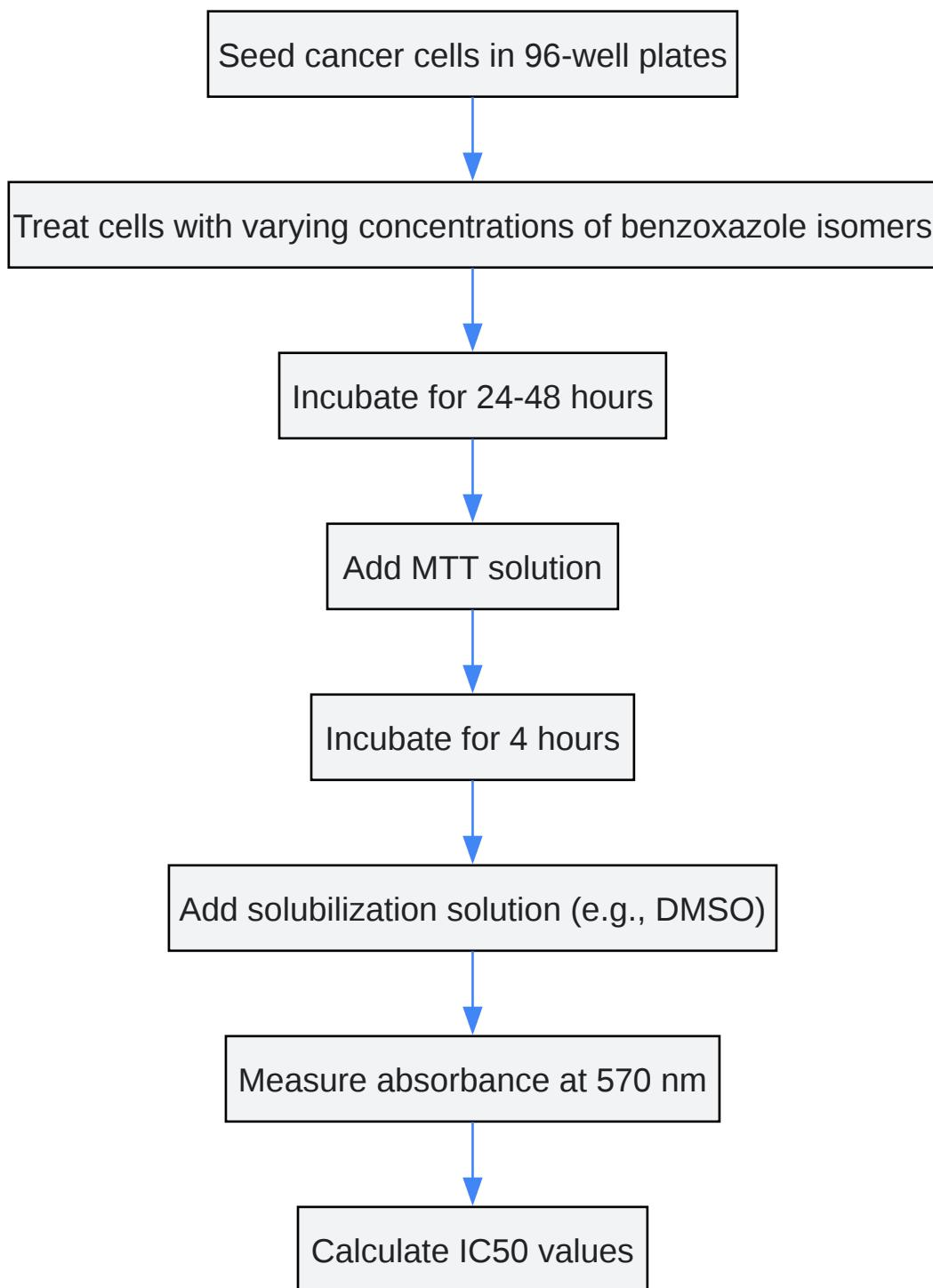
Experimental Protocols

To facilitate a direct and objective comparison of the biological activities of **1,3-Benzoxazol-6-ol** and its isomers, detailed experimental protocols are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the procedure for determining the cytotoxic activity of the benzoxazole isomers against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^[1]

Experimental Workflow for MTT Assay



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Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

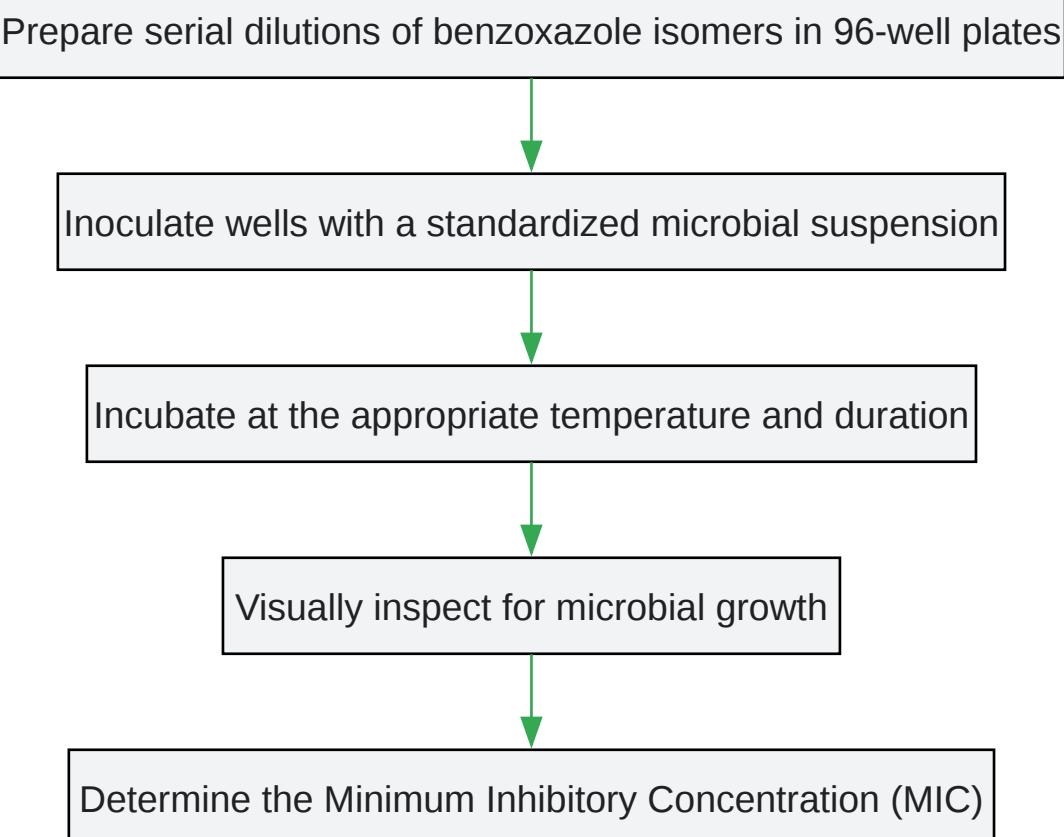
Detailed Steps:

- Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.[1]
- Compound Treatment: Treat the cells with various concentrations of the four benzoxazole isomers. A vehicle control (e.g., DMSO) should be included.
- Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
- Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[11]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the benzoxazole isomers against various microorganisms using the broth microdilution method, following CLSI guidelines.[12][13]

General Workflow for Broth Microdilution Assay



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Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Detailed Steps:

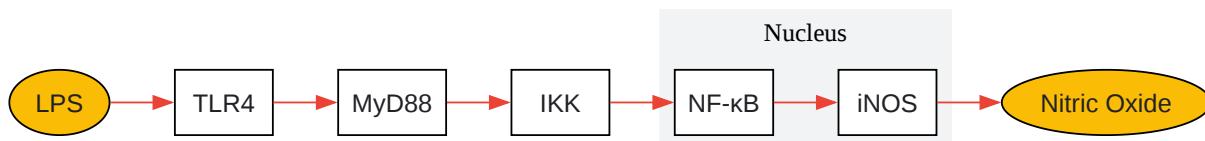
- Preparation of Compounds: Prepare serial two-fold dilutions of each benzoxazole isomer in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[13]
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) to a turbidity equivalent to a 0.5 McFarland standard.[14]
- Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]

- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages

This protocol details the evaluation of the anti-inflammatory potential of the benzoxazole isomers by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10][15]

Signaling Pathway for LPS-induced Inflammation



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Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Detailed Steps:

- Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.[10]
- Compound Treatment: Pre-treat the cells with various concentrations of the benzoxazole isomers for 1 hour.[15]
- LPS Stimulation: Stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce an inflammatory response.[10]
- Nitrite Measurement (Griess Assay):
 - Collect the cell culture supernatant.

- Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[10]
- Measure the absorbance at 540 nm using a microplate reader.
- The nitrite concentration, an indicator of NO production, is determined from a standard curve.
- Data Analysis: Calculate the percentage inhibition of NO production for each isomer concentration compared to the LPS-stimulated control. Determine the IC₅₀ values.

Conclusion

This guide provides a framework for the comparative study of **1,3-Benzoxazol-6-ol** and its positional isomers. The provided physicochemical data and detailed experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities will enable researchers to systematically evaluate these compounds. The resulting data will be invaluable for understanding the structure-activity relationships of hydroxybenzoxazoles and for the rational design of novel therapeutic agents.

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